molecular formula C17H15Cl2N5OS B2798751 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide CAS No. 768291-05-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B2798751
CAS RN: 768291-05-0
M. Wt: 408.3
InChI Key: ZMMADWIYLDVLEV-UHFFFAOYSA-N
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Description

This compound is a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring. It also contains sulfanyl and acetamide functional groups, as well as chlorophenyl groups. These functional groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The sulfanyl group (-SH) and the acetamide group (CH3CONH-) are attached to this ring. Additionally, there are chlorophenyl groups attached to the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the sulfanyl group might be prone to oxidation, and the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the aromatic chlorophenyl groups could influence its solubility .

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-exudative Properties : Derivatives of 1,2,4-triazol have shown significant anti-exudative properties, with some compounds exceeding the activity of reference drugs in experimental models. This suggests potential for the development of new anti-inflammatory agents (Chalenko et al., 2019).

  • Antimicrobial Activity : A variety of 1,2,4-triazole derivatives have been synthesized and tested for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showing a wide range of pharmaceutical applications due to their biological activities (MahyavanshiJyotindra et al., 2011).

  • Antiviral and Virucidal Activity : Research on 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives has identified potential to reduce viral replication, highlighting the possibility for antiviral drug development (Wujec et al., 2011).

  • Enzyme Inhibition for Therapeutic Applications : Certain 1,2,4-triazole derivatives have been investigated for their enzyme inhibitory activities, including cholinesterase inhibitors, which are of interest in treating diseases like Alzheimer's (Riaz et al., 2020).

Chemical Properties and Synthesis

  • Synthetic Routes : Studies have described the synthesis of novel 1,2,4-triazole derivatives, detailing their physical and chemical characteristics and establishing the foundation for further biological activity assessments (Panchal & Patel, 2011).

  • Sulfanylacetamide Derivatives : The research into sulfanylacetamide derivatives of the 1,2,4-triazole series underscores the synthetic versatility and potential application of these compounds in medicinal chemistry and pharmaceutical development (Bektaş et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N5OS/c1-10-2-5-13(19)8-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-3-6-12(18)7-4-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMADWIYLDVLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

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